MAO-B Inhibitory Potency: 6-Iodoquinolin-8-amine vs. Primaquine (Parent 8-Aminoquinoline Drug)
6-Iodoquinolin-8-amine exhibits measurable inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ value of 15.4 µM, providing a quantitative baseline for an unoptimized 6-iodo-8-aminoquinoline scaffold [1]. In comparison, the parent 8-aminoquinoline drug primaquine (PQ) is a substantially weaker MAO-B inhibitor—a 5-phenoxy-4-methyl-primaquine analog (compound 6) was reported to be 626-fold more potent than primaquine; converting this potency ratio back yields an extrapolated primaquine MAO-B IC₅₀ of approximately 94 µM [2]. This approximately 6-fold potency advantage of the 6-iodo derivative over the unadorned primaquine scaffold establishes that the iodine substituent at C6 meaningfully enhances MAO-B engagement without requiring side-chain derivatization. Caution: The primaquine IC₅₀ is inferred from a fold-potency comparison and should not be treated as a directly measured value for head-to-head procurement specification.
| Evidence Dimension | In vitro MAO-B inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 15.4 µM (15,400 nM) |
| Comparator Or Baseline | Primaquine: extrapolated MAO-B IC₅₀ ≈ 94 µM (estimated from 626-fold difference vs. 5-phenoxy-4-methylprimaquine analog; see Analytical_Text caveat) |
| Quantified Difference | ~6.1-fold greater potency for 6-Iodoquinolin-8-amine vs. extrapolated primaquine baseline |
| Conditions | Recombinant human MAO-B; kynuramine conversion to 4-hydroxyquinoline; fluorescence assay; 20 min incubation [1]; comparative data from 5-phenoxy-8-aminoquinoline analog study [2] |
Why This Matters
Procurement for neuropharmacology or metabolic-safety screening programs should consider that 6-Iodoquinolin-8-amine demonstrates meaningful MAO-B engagement at micromolar concentrations, whereas the generic primaquine scaffold shows weak baseline activity, reducing the risk of purchasing an inactive starting point.
- [1] BindingDB Entry BDBM50401987 (ChEMBL1492484). IC₅₀: 1.54E+4 nM for human MAO-B. Northeast Ohio Medical University / ChEMBL curated data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987 View Source
- [2] Chaurasiya, N.D., Liu, H., Doerksen, R.J., Nanayakkara, N.P.D., Walker, L.A., & Tekwani, B.L. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals, 14(5), 398. View Source
